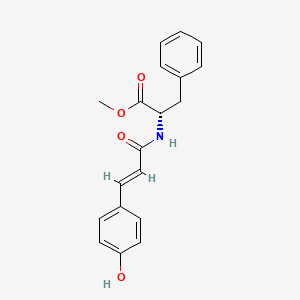
4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide
Vue d'ensemble
Description
4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide, also known as CAY10486, is a compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 . It is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of lignin, a complex organic polymer that forms key structural materials in the support tissues of vascular plants .
Molecular Structure Analysis
The IUPAC name for this compound is methyl (2S)-2- { [ (2E)-3- (4-hydroxyphenyl)-2-propenoyl]amino}-3-phenylpropanoate . The InChI code for this compound is 1S/C19H19NO4/c1-24-19 (23)17 (13-15-5-3-2-4-6-15)20-18 (22)12-9-14-7-10-16 (21)11-8-14/h2-12,17,21H,13H2,1H3, (H,20,22)/b12-9+/t17-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a crystalline solid that is stored at temperatures between 28°C . It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), DMSO:PBS (pH 7.2) (1:5) (.5 mg/ml), and Ethanol (20 mg/ml) .Applications De Recherche Scientifique
Plant Growth and Stress Response : Hydroxycinnamic acid amides (HCAAs), including 4-Hydroxycinnamic acid amide, are involved in plant growth and development. They play significant roles in plant responses to biotic and abiotic stresses (Macoy et al., 2015).
Anti-Atherosclerotic Properties : 4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide exhibits potential as an anti-atherosclerotic agent. It inhibits human acyl-CoA:cholesterol acyltransferase activities and serves as an antioxidant against low-density lipoprotein (LDL) oxidation (Lee et al., 2004).
Microbial Production : This compound can be synthesized by microbes, such as Escherichia coli, from glucose. These synthetic pathways are explored for their potential in producing hydroxycinnamic acids for various applications (An et al., 2016).
Potential Antibacterial Activity : The methyl ester of para-hydroxycinnamic acid, synthesized using the phenylalanine/tyrosine ammonia lyase enzyme, demonstrates potential antibacterial activity against several strains of bacteria (Macdonald et al., 2016).
Antioxidant Activity : Amides of hydroxycinnamic acid, including those derived from phenylalanine, have been synthesized and shown to possess antioxidant activity (Spasova et al., 2006).
Biomass and Biofuel Production : Understanding the biosynthesis of hydroxycinnamic acid amides is crucial for sustainable biomass and biofuel production, as they affect the degradability of cell wall biomass (Liu, 2010).
Antiviral Activity : Some hydroxycinnamic acid amides exhibit antiviral properties. This includes research on amides with antioxidative and antiviral activities, demonstrating their potential against influenza and herpes viruses (Stankova et al., 2009).
Propriétés
IUPAC Name |
methyl (2S)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJBWQGWPYQIAR-KQPPXVQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133665 | |
| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide | |
CAS RN |
1070954-24-3 | |
| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070954-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



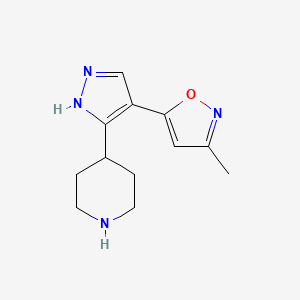
![(NE)-N-[(3,5-dimethyl-1-tritylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B7943159.png)
![2-Ethyl-3-piperidin-4-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B7943165.png)
![dimethyl 4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3,6-dicarboxylate](/img/structure/B7943176.png)
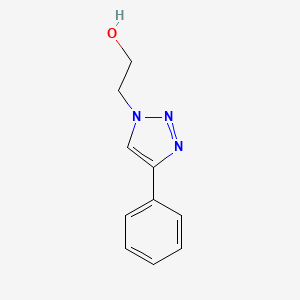
![6-isobutyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B7943186.png)
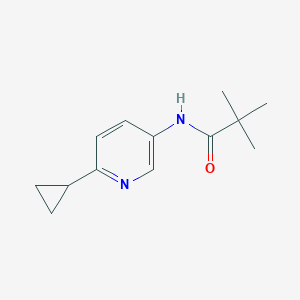
![(2S,5R)-5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B7943192.png)
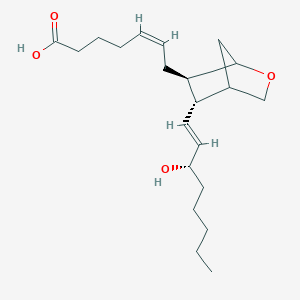
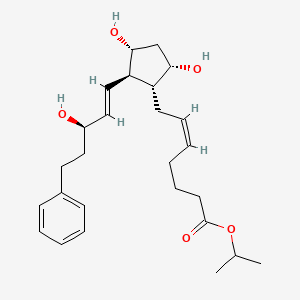
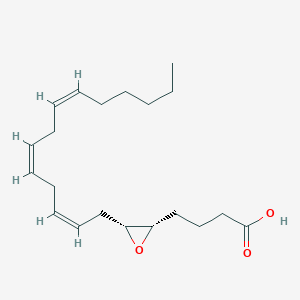
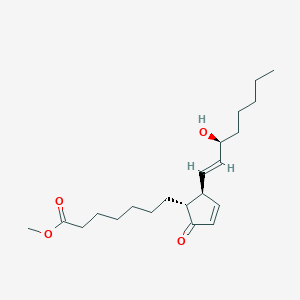
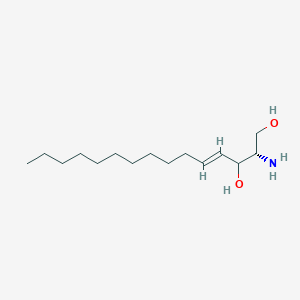
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B7943246.png)